2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol

Coordination Chemistry Crystallography Ligand Design

Research laboratories often face ligand flexibility issues causing catalyst deactivation. mpmapOH (CAS 892591-92-3) solves this via its gem-dimethyl backbone that restricts conformational freedom, enforcing a κ³-N,N,O coordination mode with Cu-N/O bond lengths of ~1.99-2.04 Å. • Enables well-defined transition metal pre-catalysts with enhanced longevity & selectivity • Rigid tridentate chelation prevents ligand dissociation during oxidation/coupling reactions • Hydrochloride salt (CAS 1049713-04-3) available for aqueous-phase applications Supplied at ≥95% purity with full quality assurance documentation.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 892591-92-3
Cat. No. B183237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol
CAS892591-92-3
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC(C)(CO)NCC1=CC=CC=N1
InChIInChI=1S/C10H16N2O/c1-10(2,8-13)12-7-9-5-3-4-6-11-9/h3-6,12-13H,7-8H2,1-2H3
InChIKeyOTDMSDHYROHOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol: Identity & Procurement


2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol (CAS 892591-92-3) is a secondary amino alcohol featuring a pyridin-2-ylmethyl substituent on a 2-methylpropan-1-ol backbone . With a molecular formula of C₁₀H₁₆N₂O and molecular weight of 180.25 g/mol, it is classified as a tridentate N,N,O-chelating ligand (mpmapOH) capable of forming stable complexes with transition metals such as Cu(II) [1]. The compound is primarily supplied as a research chemical with a typical minimum purity specification of 95% .

2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol: Advantages Over Analogs


Simple pyridin-2-ylmethylamino alcohols such as 2-[(pyridin-2-ylmethyl)amino]ethanol (CAS 6636-71-1) or the parent amino alcohol 2-amino-2-methyl-1-propanol (AMP, CAS 124-68-5) lack the unique combination of a quaternary carbon center and a tridentate N,N,O donor set . The gem-dimethyl substitution at the C2 position enforces a restricted conformational flexibility that directly impacts metal coordination geometry and thermodynamic stability of the resulting complexes [1]. Substituting to a linear ethanolamine analog abolishes the κ³-chelation mode; substituting to AMP removes the pyridyl metal-anchoring group entirely, fundamentally altering both coordination chemistry and physicochemical properties [2][3].

2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol: Quantitative Evidence vs. Analogs


Tridentate Cu(II) κ³-N,N,O Coordination

The mpmapOH ligand coordinates Cu(II) in a distorted square-pyramidal geometry via pyridyl N, amine N, and hydroxyl O atoms. The Cu–N(pyridyl) and Cu–N(amine) bond lengths range from 1.9881(10) to 2.0409(9) Å, with Cu–O at 2.0409(9) Å [1]. In contrast, the ethanolamine analog 2-[(pyridin-2-ylmethyl)amino]ethanol lacks the gem-dimethyl backbone and forms only bidentate complexes, precluding the κ³ mode [2]. No comparable quantitative bond-length data are available for the ethanol analog in the same geometry.

Coordination Chemistry Crystallography Ligand Design

Boiling Point vs. Ethanol Analog

The predicted boiling point of 2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol is 310.8±22.0 °C , compared to 299 °C for 2-[(pyridin-2-ylmethyl)amino]ethanol . The ~12 °C elevation is attributable to the increased molecular weight (180.25 vs. 152.19 g/mol) and additional hydrogen-bonding capacity from the tertiary alcohol.

Physicochemical Properties Thermal Stability Separation Science

pKa Shift vs. Parent Amino Alcohol

The predicted pKa of the hydroxyl group in the target compound is 15.48±0.10 , substantially higher than the amine pKa of 9.7 for 2-amino-2-methyl-1-propanol (AMP) [1]. The pyridin-2-ylmethylamino analog 2-[(pyridin-2-ylmethyl)amino]ethanol has a predicted pKa of 14.59±0.10 [2]. The target compound is ~0.9 log units less acidic than the ethanol analog, indicating weaker hydrogen-bond donor character of the hydroxyl proton.

Ionization State Bioavailability Prediction Formulation

Purity Standard for Procurement

Commercially, 2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol is supplied with a minimum purity specification of 95% . In comparison, 2-[(pyridin-2-ylmethyl)amino]ethanol is also available at ≥95% purity , indicating that the target compound does not suffer from purity penalties despite its more complex structure. The hydrochloride salt form (CAS 1049713-04-3) is also available .

Quality Control Reproducibility Procurement

2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol: Application Scenarios


Tridentate Ligand for Cu(II) Catalysts

The confirmed κ³-N,N,O coordination mode with Cu–N/O bond lengths of ~1.99–2.04 Å [1] makes this ligand suitable for designing well-defined transition metal pre-catalysts where a fixed tridentate coordination sphere is required. The gem-dimethyl backbone restricts ligand flexibility, potentially enhancing catalyst longevity and selectivity in oxidation or coupling reactions.

Medicinal Chemistry Fragment Scaffold

The combination of a pyridyl moiety (metal-binding / hydrogen-bond acceptor) and a tertiary alcohol (hydrogen-bond donor) with a predicted pKa of 15.48 offers a distinct pharmacophore compared to primary alcohol analogs. The compound is catalogued by ChemBridge (ID: 9037788) [2], indicating its use in screening library construction.

Building Block for Supramolecular Assemblies

The crystal structure reveals N–H···Cl and O–H···Cl hydrogen bonds and face-to-face π–π interactions that stabilize two-dimensional supramolecular networks [1]. This hydrogen-bonding capacity, combined with the rigid backbone, makes the compound a candidate for crystal engineering and MOF linker design.

Hydrochloride Salt for Aqueous Solubility

The hydrochloride salt (CAS 1049713-04-3) is readily available , offering improved aqueous solubility over the free base for biochemical assays or aqueous-phase reactions where organic co-solvents are undesirable.

Quote Request

Request a Quote for 2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.